molecular formula C8H7N3O3 B6256080 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1001754-96-6

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6256080
CAS No.: 1001754-96-6
M. Wt: 193.16 g/mol
InChI Key: LZDRATSLKKJHRV-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid
  • 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid
  • 6-bromo-3H-imidazo[4,5-b]pyridine-3-carboxylic acid

Uniqueness

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Properties

CAS No.

1001754-96-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13)

InChI Key

LZDRATSLKKJHRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)NC1=O

Purity

95

Origin of Product

United States

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